3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid
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Overview
Description
3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridazinone core, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe adamantane moiety is then attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the furan ring may interact with hydrophobic pockets in enzymes, while the pyridazinone core can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid: Unique due to its combination of furan, pyridazinone, and adamantane moieties.
Furan-2-carboxylic acid derivatives: Similar in having the furan ring but lacking the pyridazinone and adamantane components.
Pyridazinone derivatives: Share the pyridazinone core but differ in the attached functional groups.
Adamantane derivatives: Contain the adamantane moiety but lack the furan and pyridazinone components.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets
Properties
Molecular Formula |
C20H22ClN3O4 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[5-chloro-4-(furan-2-ylmethylamino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C20H22ClN3O4/c21-16-15(22-9-14-2-1-3-28-14)10-23-24(17(16)25)20-7-12-4-13(8-20)6-19(5-12,11-20)18(26)27/h1-3,10,12-13,22H,4-9,11H2,(H,26,27) |
InChI Key |
CWSUGFSITARRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=CO5)Cl)C(=O)O |
Origin of Product |
United States |
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